N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-3-27-18-6-4-17(5-7-18)19(26)25(2)21-24-23-20(28-21)22-11-14-8-15(12-22)10-16(9-14)13-22/h4-7,14-16H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZMKMFWOSTAGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(C)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: Starting with adamantane-1-carbohydrazide, the compound is treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.
Attachment of the Benzamide Group: The thiadiazole derivative is further reacted with 4-ethoxy-N-methylbenzoyl chloride under suitable conditions to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiadiazole ring or the benzamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide or thiadiazole rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its stability and structural properties may be useful in developing new materials with specific electronic or mechanical characteristics.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.
Mechanism of Action
The mechanism by which N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide exerts its effects involves interactions with specific molecular targets. The adamantane moiety provides rigidity and hydrophobicity, while the thiadiazole and benzamide groups can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to bind to enzymes, receptors, or other proteins, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares substituents and physical properties of the target compound with structurally related 1,3,4-thiadiazole derivatives:
Key Observations :
- The adamantane group in the target compound confers significant steric bulk and lipophilicity compared to smaller substituents like benzylthio (5h ) or isoxazole (6 ). This may enhance membrane permeability but reduce solubility .
- Compounds with acetamide side chains (e.g., 5e , 5h ) exhibit moderate melting points (132–170°C), whereas pyridine-acetyl hybrids (8a ) show exceptionally high melting points (290°C), suggesting stronger intermolecular interactions .
- The target compound’s 4-ethoxy group may improve solubility relative to purely hydrophobic substituents in 5e or 5h .
Comparison :
- The adamantane-thiadiazole synthesis requires harsh acidic conditions, whereas acetamide derivatives are more straightforward to functionalize .
- Yields for adamantane derivatives are unreported but may be lower due to steric challenges during cyclization.
Structural and Crystallographic Insights
- Crystal packing : In 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine , the thiadiazole ring is planar, with N–H⋯N hydrogen bonds forming supramolecular chains . This contrasts with pyridine-acetyl hybrids (8a ), where acetyl groups participate in stronger dipole interactions .
- Software tools : Crystallographic data for similar compounds were refined using SHELXL () and visualized via ORTEP-3 (), highlighting the importance of these tools in structural analysis .
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide is a synthetic compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The structure of this compound features an adamantane moiety that contributes to its unique chemical properties. The presence of the thiadiazole ring enhances its potential interactions with biological targets.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study assessing various adamantane-linked thiadiazoles demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably:
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| 5a | High | Moderate | Weak |
| 5b | Moderate | Low | High (C. albicans) |
| 5c | High | Low | Moderate |
These results suggest that structural modifications significantly influence the biological activity of these compounds .
Anticancer Activity
The anti-proliferative effects of this compound were evaluated against various human tumor cell lines. The compound showed promising results in inhibiting cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| HeLa (Cervical) | 12.8 |
| A549 (Lung) | 18.5 |
Molecular docking studies revealed that this compound could effectively bind to the active sites of key enzymes involved in cancer progression, indicating its potential as a therapeutic agent .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, the compound has been studied for its anti-inflammatory effects. In vivo studies using the carrageenan-induced paw edema model in rats demonstrated a dose-dependent reduction in inflammation:
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 10 | 25 |
| 20 | 45 |
| 50 | 65 |
These findings underscore the compound's potential utility in treating inflammatory conditions .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The adamantane structure enhances its binding affinity to proteins involved in various biological processes:
- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
- Anticancer Mechanism : It interferes with cell cycle progression and induces apoptosis in cancer cells through modulation of signaling pathways.
- Anti-inflammatory Pathway : The compound inhibits pro-inflammatory cytokine production and modulates immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
